molecular formula C7H4Cl2N4S B13169072 4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine

Cat. No.: B13169072
M. Wt: 247.10 g/mol
InChI Key: OHBYCKPWLYJATL-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both a triazine ring and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both chlorine and sulfur atoms in its structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine typically involves the reaction of 3-chlorothiophene-2-amine with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining a low temperature to control the reactivity of cyanuric chloride and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Dechlorinated triazine derivatives or modified thiophene rings.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biological macromolecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(2-thienyl)-1,3,5-triazin-2-amine: Similar structure but with a different substitution pattern on the thiophene ring.

    6-(3-Chlorothiophen-2-YL)-1,3,5-triazin-2-amine: Lacks the chlorine atom on the triazine ring.

    4,6-Dichloro-1,3,5-triazin-2-amine: Contains two chlorine atoms on the triazine ring but lacks the thiophene ring.

Uniqueness

4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical reactivity and potential biological activity. The combination of a triazine ring and a thiophene ring also contributes to its versatility in various applications.

Properties

Molecular Formula

C7H4Cl2N4S

Molecular Weight

247.10 g/mol

IUPAC Name

4-chloro-6-(3-chlorothiophen-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H4Cl2N4S/c8-3-1-2-14-4(3)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13)

InChI Key

OHBYCKPWLYJATL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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